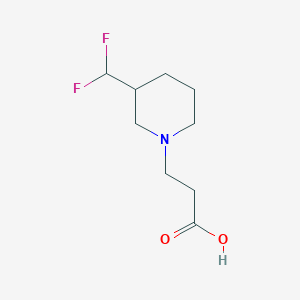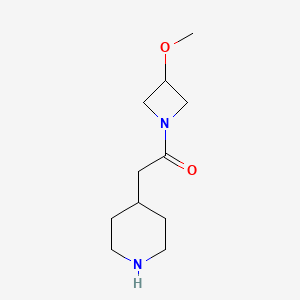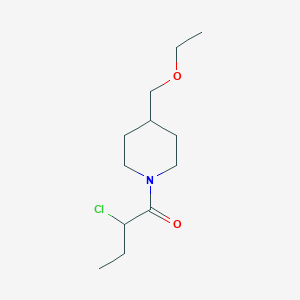![molecular formula C7H12N2O2 B1476736 2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one CAS No. 2097978-91-9](/img/structure/B1476736.png)
2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one
Übersicht
Beschreibung
“2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one” is a chemical compound . Unfortunately, there is limited information available about this compound in the public domain .
Synthesis Analysis
The synthesis of this compound is not well-documented in the available literature. Therefore, a detailed synthesis analysis cannot be provided at this time .Molecular Structure Analysis
The InChI code for this compound is1S/C7H11NO2/c1-5(9)8-6-2-7(8)4-10-3-6/h6-7H,2-4H2,1H3 . This indicates that the compound has a molecular formula of C7H11NO2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Intramolecular Reductive Cyclopropanation : A study by Gensini et al. (2002) detailed the synthesis of tris- and monoprotected derivatives with a similar bicyclic skeleton, demonstrating the utility of intramolecular reductive cyclopropanation in synthesizing complex organic compounds (Gensini et al., 2002).
Hydrogen Abstraction Reaction in Carbohydrates : Francisco et al. (2003) explored the synthesis of chiral bicyclic ring systems using aminoalditols, which can be considered analogous to the compound . Their methodology aided in the selective oxidation of specific carbohydrate skeleton carbons (Francisco, Herrera, & Suárez, 2003).
Sulfuric Acid-Promoted Rearrangement : Agafontsev and Tkachev (2005) reported on the sulfuric acid-promoted rearrangement of caran-4-one oximes to yield derivatives similar in structure to the compound . This study highlights the chemical reactivity and potential transformations of such bicyclic compounds (Agafontsev & Tkachev, 2005).
Applications in Medicinal Chemistry
Cysteine Proteases Inhibitors : A 2002 study by Zhou et al. designed and synthesized derivatives as inhibitors for cysteine proteases, showcasing the potential therapeutic applications of similar compounds (Zhou et al., 2002).
Building Blocks in Medicinal Chemistry : A recent study by Garsi et al. (2022) highlights the use of similar bicyclic compounds as versatile synthetic approaches to novel drug discovery, underscoring their importance in the field of medicinal chemistry (Garsi et al., 2022).
Synthesis of Novel Amino Acids : Wu et al. (2016) synthesized novel bridged amino acid building blocks containing morpholine and pyrrolidine motifs, indicating the relevance of bicyclic compounds in the development of new pharmaceuticals (Wu et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-2-7(10)9-5-1-6(9)4-11-3-5/h5-6H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOMPNARPONZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1476655.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-4-yl)methanone](/img/structure/B1476656.png)



![6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476662.png)







